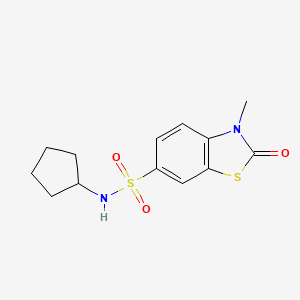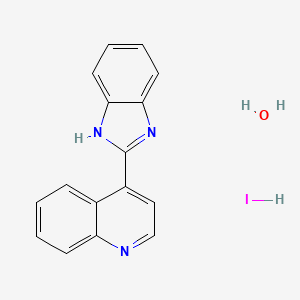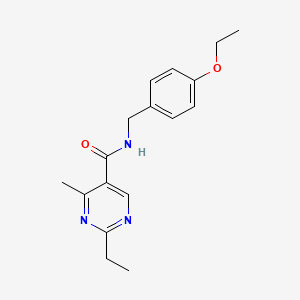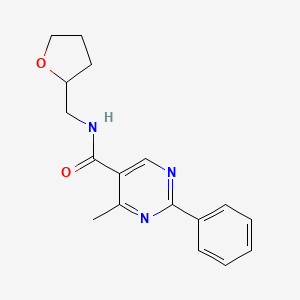![molecular formula C15H16FN3O B7548296 5-{[2-(3-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7548296.png)
5-{[2-(3-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[2-(3-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole, also known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its modulation has been implicated in a variety of neurological and psychiatric disorders. The discovery of CPP-115 has opened up new avenues for research into the role of GABA in these conditions.
Mécanisme D'action
The mechanism of action of 5-{[2-(3-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole involves the inhibition of GABA transaminase, the enzyme responsible for the metabolism of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a reduction in neuronal excitability and a decrease in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in GABA levels in the brain, a reduction in seizure activity, and a decrease in anxiety-like behavior. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-{[2-(3-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole in laboratory experiments include its potency and selectivity for GABA transaminase, as well as its ability to increase GABA levels in the brain. However, there are also limitations to its use, including the need for careful dosing and monitoring due to its potent effects on GABA metabolism.
Orientations Futures
There are a number of potential future directions for research into 5-{[2-(3-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole and its therapeutic applications. These include further studies of its effects on seizure activity and anxiety-like behavior, as well as its potential use in the treatment of addiction. In addition, there may be potential applications for this compound in the treatment of other neurological and psychiatric disorders, such as depression and schizophrenia. Further research is needed to fully understand the potential of this compound in these areas.
Méthodes De Synthèse
The synthesis of 5-{[2-(3-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole involves a multi-step process that begins with the reaction of 3-fluorophenylacetic acid with ethyl isocyanoacetate to form the corresponding ethyl ester. This is followed by a condensation reaction with 2-pyrrolidinone to form the pyrrolidine intermediate. The final step involves the reaction of the pyrrolidine intermediate with 1-methyl-1H-pyrazole-5-carboxylic acid to form this compound.
Applications De Recherche Scientifique
5-{[2-(3-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. These include epilepsy, anxiety disorders, and addiction. In preclinical studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
[2-(3-fluorophenyl)pyrrolidin-1-yl]-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-18-14(7-8-17-18)15(20)19-9-3-6-13(19)11-4-2-5-12(16)10-11/h2,4-5,7-8,10,13H,3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZRJORPCKAGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCCC2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Chlorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548217.png)
![5-(4-Methylbenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548221.png)


![N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]quinoline-8-sulfonamide](/img/structure/B7548257.png)

![1-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1,2,4-triazole-3-carbonitrile](/img/structure/B7548268.png)

![1-(4-Methoxyphenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B7548275.png)


![2-chloro-N-[4-(6-methoxy-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7548294.png)